
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- is a complex organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and two phenyl groups attached to the pyrrole ring
Métodos De Preparación
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chlorophenyl, methyl, and phenyl groups can be introduced through various substitution reactions. For example, Friedel-Crafts alkylation or acylation can be used to attach phenyl groups to the pyrrole ring.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles such as halogens or nitro groups, leading to substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- can be compared with other similar compounds, such as:
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-2-methyl-N,5-diphenyl-: Another closely related compound with slight differences in the positioning of substituents, affecting its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
146204-76-4 |
|---|---|
Fórmula molecular |
C24H21ClN2 |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H21ClN2/c1-18-20(17-26-22-8-4-2-5-9-22)16-24(19-12-14-21(25)15-13-19)27(18)23-10-6-3-7-11-23/h2-16,26H,17H2,1H3 |
Clave InChI |
AWUGDDILXFAYKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


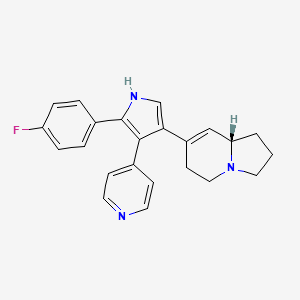
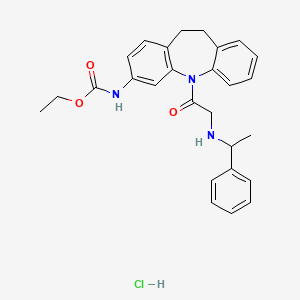

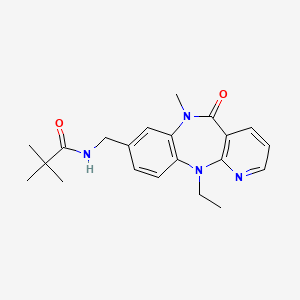
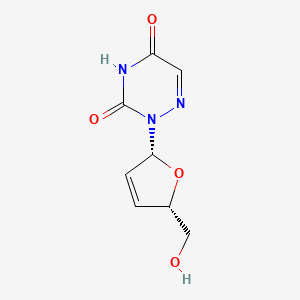
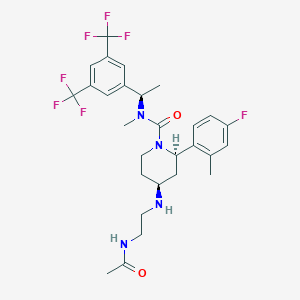
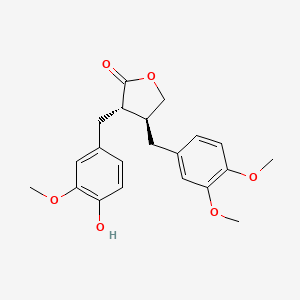
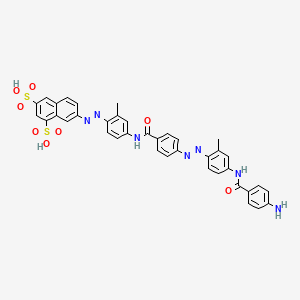
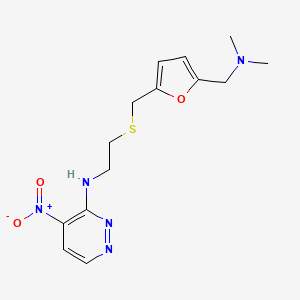
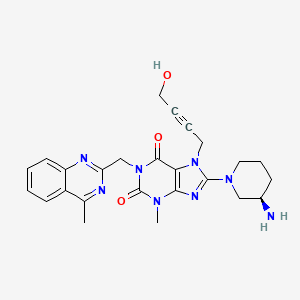
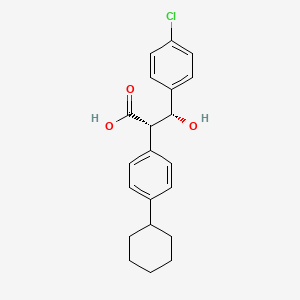

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)

